8-溴-7-喹啉醇

描述

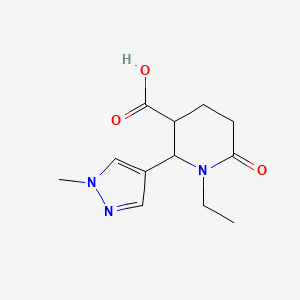

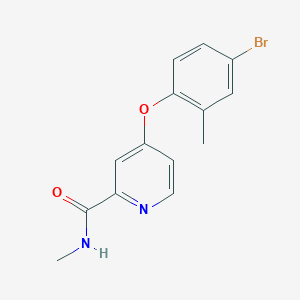

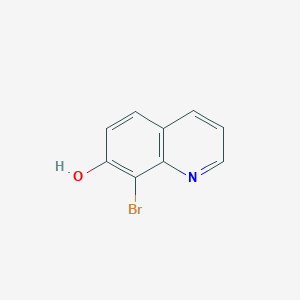

8-Bromo-7-quinolinol, also known as Quinoline, 8-bromo-, has the molecular formula C9H6BrNO . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of biologically and pharmaceutically active quinoline and its analogues has been a subject of interest in recent years . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 8-Bromo-7-quinolinol consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H .Chemical Reactions Analysis

The bromination of a series of 8-substituted quinolines has been investigated for optimum yields and isolation conditions . Mono bromination of 8-hydroxyquinoline and 8-aminoquinoline gave a mixture of mono and dibromo derivatives .Physical And Chemical Properties Analysis

8-Bromo-7-quinolinol has a molecular weight of 224.06 . It has a density of 1.7±0.1 g/cm3, a boiling point of 327.9±22.0 °C at 760 mmHg, and a melting point of 196-198ºC . The compound is solid at room temperature .科学研究应用

生物靶标抑制

喹啉醇衍生物的一个显着应用是抑制小鼠双微小 2 (MDM2)-p53 相互作用,这是癌症生物学中的一条关键通路。一种特定的衍生物 7-[苯胺(苯基)甲基]-2-甲基-8-喹啉醇 (NSC 66811) 已被确认为这种相互作用的新型抑制剂,它以纳摩尔亲和力与 MDM2 结合。这种相互作用在癌细胞中重新激活 p53,表明 MDM2 过表达使 p53 通路失活的癌症治疗的潜在治疗方法 (Lu 等人,2006)。

抗真菌应用

喹啉醇及其卤代衍生物,包括 8-溴-7-喹啉醇,已证明具有有效的抗真菌活性。研究表明,这些化合物对多种真菌有效,包括黑曲霉和须癣毛癣菌。这些化合物的杀真菌毒性似乎受空间因素影响,分子几何形状由 5 和 7 位的取代基决定,在它们的抗真菌机制中起着至关重要的作用 (Gershon 等人,1991)。

传感应用

包括含有 8-溴-7-喹啉醇在内的喹啉醇衍生物已纳入共轭聚合物中用于传感应用。这些材料对金属离子表现出很强的亲和力,在金属离子结合后显着改变其荧光特性。这一特性使它们适用于开发荧光化学传感器,用于检测各种分析物,包括金属离子和氨基酸 (He 等人,2011)。

材料科学

在材料科学中,喹啉醇衍生物因其在创造具有独特性质的新型材料中的潜力而被探索。例如,8-喹啉醇的溶剂萃取研究突出了它与某些溶剂的良好相互作用,这对于它在萃取和纯化化学物质中的应用非常重要 (Mottola & Freiser, 1967)。此外,已经合成了具有扩展共轭发色团的有机硼喹啉醇盐,展示了独特的电子和电致发光特性,适用于光电器件 (Kappaun 等人,2006)。

安全和危害

作用机制

Target of Action

It has been suggested that the compound exhibits antifungal activity , implying that its targets could be components of fungal cells.

Mode of Action

It is suggested that a nonchelating mechanism is in part responsible for its fungitoxicity . This means that the compound may interact with its targets without forming a chelate, a type of complex in which a central metal ion is bonded to two or more atoms of a surrounding molecule.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also suggested that the compound is an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

属性

IUPAC Name |

8-bromoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQSKLVTXZNXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676407 | |

| Record name | 8-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90224-71-8 | |

| Record name | 8-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)

![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)

![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)